7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Overview
Description
7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of a chlorine atom at the 7th position and an aldehyde group at the 3rd position makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclocondensation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction: 7-chloropyrazolo[1,5-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 7-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides
Uniqueness
7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which provides versatility in chemical modifications. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with potential biological activities .
Properties
CAS No. |
1263062-19-6 |
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Molecular Formula |
C7H4ClN3O |
Molecular Weight |
181.58 g/mol |
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-9-7-5(4-12)3-10-11(6)7/h1-4H |
InChI Key |
LKCHCEHPXPWDMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C=O)N=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
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